Dimethyl-1,1,1-d3-amine hydrochloride

Description

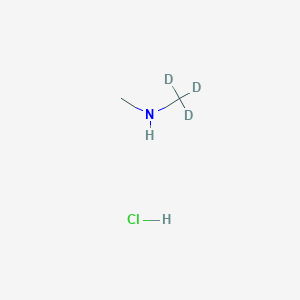

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1,1-trideuterio-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDGSYLLQPDQDV-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583873 | |

| Record name | N-Methyl(~2~H_3_)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120033-84-3 | |

| Record name | N-Methyl(~2~H_3_)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 120033-84-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dimethyl-1,1,1-d3-amine HCl: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of Dimethyl-1,1,1-d3-amine hydrochloride (HCl), a deuterated amine of significant interest in advanced scientific research and pharmaceutical development. We will delve into its fundamental properties, applications, and the underlying principles that make it a valuable tool for today's scientists.

Introduction: The Significance of Isotopic Labeling

In the landscape of modern chemical analysis and metabolic studies, isotopically labeled compounds are indispensable. The substitution of hydrogen with its heavier isotope, deuterium (²H or D), in Dimethyl-1,1,1-d3-amine HCl offers a subtle yet powerful modification. This isotopic enrichment allows researchers to trace, quantify, and characterize molecules with high precision, often without altering the compound's fundamental chemical reactivity. The increased mass of deuterium provides a distinct spectroscopic signature, making it an invaluable tracer in complex biological systems and a crucial internal standard in mass spectrometry-based assays. Deuterated compounds, such as Dimethyl-1,1,1-d3-amine HCl, are essential intermediates in the synthesis of deuterated drug molecules, which have gained attention for their potential to improve the pharmacokinetic and metabolic profiles of drugs.[1][2]

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective application. The key properties of Dimethyl-1,1,1-d3-amine HCl are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | CH₃NHCD₃·HCl | |

| Molecular Weight | 84.56 g/mol | |

| Melting Point | 170-173 °C | |

| Synonyms | N,N-Dimethylamine-d3 Hydrochloride | |

| Isotopic Purity | ≥98 atom % D | |

| Physical Appearance | Solid | |

| Solubility | Soluble in water, methanol, and ethanol | [3] |

The hydrochloride salt form enhances the compound's stability and ease of handling compared to its gaseous free-base counterpart.[3]

Molecular Structure and Isotopic Labeling

The defining feature of Dimethyl-1,1,1-d3-amine HCl is the selective deuteration of one of its methyl groups. This precise labeling is key to its utility.

Caption: Chemical structure of Dimethyl-1,1,1-d3-amine HCl.

This strategic placement of deuterium atoms provides a distinct mass shift that is readily detectable by mass spectrometry, while minimally impacting the compound's overall chemical behavior.

Applications in Scientific Research

The unique properties of Dimethyl-1,1,1-d3-amine HCl lend it to several critical applications in both academic and industrial research settings.

Internal Standard for Mass Spectrometry

Rationale: In quantitative analysis using mass spectrometry (MS), particularly in complex matrices like biological fluids, variability in sample preparation and instrument response can lead to inaccurate results. An ideal internal standard (IS) is a compound that is chemically similar to the analyte but has a different mass, allowing for ratiometric quantification that corrects for these variations.[4]

Dimethyl-1,1,1-d3-amine HCl serves as an excellent internal standard for the quantification of its non-deuterated counterpart, dimethylamine. The co-elution of the analyte and the deuterated standard in chromatographic separations, coupled with their distinct mass-to-charge (m/z) ratios, enables highly accurate and precise quantification.[1][3]

Experimental Workflow: Quantitative Analysis of Dimethylamine in Biological Samples

Caption: Workflow for quantitative analysis using an internal standard.

Step-by-Step Protocol:

-

Sample Preparation: To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of Dimethyl-1,1,1-d3-amine HCl solution of a known concentration.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio), to the sample. Vortex vigorously to ensure complete mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, containing the analyte and the internal standard, to a clean vial for analysis.

-

LC-MS/MS Analysis: Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic method should be optimized to separate dimethylamine from other matrix components. The mass spectrometer is set to monitor the specific m/z transitions for both dimethylamine and its deuterated internal standard.

-

Data Analysis: The peak areas of the analyte and the internal standard are integrated. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards. The concentration of dimethylamine in the unknown sample is then determined from this calibration curve.

Metabolic Tracer Studies and Synthesis of Deuterated Molecules

Rationale: Understanding the metabolic fate of small molecules is crucial in drug development and toxicology. Deuterated compounds can be used as tracers to follow the metabolic pathways of a parent compound.[1]

Dimethyl-1,1,1-d3-amine HCl can be used as a building block in the synthesis of more complex deuterated molecules.[2] The deuterium label allows for the tracking of the metabolic fate of the dimethylamino group within a larger drug candidate, enhancing tracing accuracy in pharmacokinetic and metabolic studies.[3]

Trustworthiness and Self-Validating Systems

The reliability of any analytical method hinges on its robustness and the inclusion of self-validating checks. When using Dimethyl-1,1,1-d3-amine HCl as an internal standard, the following parameters contribute to a self-validating system:

-

Consistent Retention Time: The deuterated standard should have a retention time that is nearly identical to the non-deuterated analyte under the same chromatographic conditions. Any significant shift could indicate a problem with the analytical column or mobile phase.

-

Stable Peak Area Ratio: In quality control samples of known concentration, the ratio of the analyte peak area to the internal standard peak area should remain consistent across an analytical run. Deviations can signal instrument instability or issues with sample processing.

-

Isotopic Purity Confirmation: The mass spectrum of the internal standard should be checked to confirm its isotopic purity and ensure that there is no significant contribution to the analyte's signal. High isotopic purity ensures precise analytical results.[3]

Conclusion

Dimethyl-1,1,1-d3-amine HCl is a powerful and versatile tool for researchers and drug development professionals. Its well-defined chemical and physical properties, combined with the precision of its isotopic labeling, make it an ideal internal standard for mass spectrometry-based quantification and a valuable precursor in the synthesis of deuterated compounds for metabolic studies. The methodologies outlined in this guide provide a framework for its effective implementation, ensuring data of the highest quality and integrity.

References

-

ResolveMass Laboratories Inc. (n.d.). Dimethylamine-d6 HCl | CAS 53170-19-7. Retrieved from [Link]

-

Wang, P., et al. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research, 45(3-4), 265-268. Retrieved from [Link]

-

Research Scientific. (n.d.). DIMETHYL-1,1,1-D3-AMINE HYDROCHLORIDE, 9 8 ATOM % D. Retrieved from [Link]

-

PubChem. (n.d.). Dimethylamine, hydrochloride. Retrieved from [Link]

-

ChemBK. (2024, April 10). METHYLAMINE-D3 HYDROCHLORIDE. Retrieved from [Link]

-

precisionFDA. (n.d.). Methyl-d 3 -amine hydrochloride. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dimethylamine hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylamine. Retrieved from [Link]

-

Chiron. (n.d.). Why do toxicologists need an internal standard? Retrieved from [Link]

Sources

Technical Guide: Solubility and Handling of Dimethyl-1,1,1-d3-amine Hydrochloride

This guide serves as an authoritative technical resource for the handling, solubility, and application of Dimethyl-1,1,1-d3-amine hydrochloride (CAS: 120033-84-3). It synthesizes specific physicochemical data with best practices for stable isotope-labeled internal standards (SIL-IS) used in high-sensitivity mass spectrometry.

Executive Summary

Dimethyl-1,1,1-d3-amine hydrochloride (

Precise solubility knowledge is critical because this compound is often supplied in milligram quantities (1–10 mg), making "trial-and-error" dissolution prohibitively expensive. This guide defines the solubility landscape, ensuring quantitative recovery and isotopic integrity during stock solution preparation.

Physicochemical Identity

| Property | Specification |

| Compound Name | Dimethyl-1,1,1-d3-amine hydrochloride |

| Formula | |

| Molecular Weight | 84.56 g/mol (vs. 81.54 g/mol for unlabeled) |

| Form | White crystalline solid / Needles |

| Hygroscopicity | High (Deliquescent) |

| Melting Point | 170–173 °C |

| pKa | ~10.7 (Dimethylammonium ion) |

Critical Isotope Note: The physicochemical properties of the d3 isotopologue (solubility, logP, pKa) are functionally identical to the unlabeled dimethylamine hydrochloride. Data presented below synthesizes specific d3 reports with established values for the unlabeled parent to provide a robust solubility profile.

Solubility Landscape

The hydrochloride salt form dictates the solubility profile: highly soluble in polar protic solvents due to ionic lattice dissociation, and insoluble in non-polar organic solvents.

Quantitative Solubility Profile

| Solvent Class | Solvent | Solubility Rating | Estimated Conc. | Usage Notes |

| Polar Protic | Water | Very Soluble | > 200 mg/mL | Ideal for aqueous mobile phases. |

| Polar Protic | Methanol | Freely Soluble | > 100 mg/mL | Recommended for Stock Solutions. Fast evaporation, high solubility. |

| Polar Protic | Ethanol | Soluble | ~50–100 mg/mL | Good alternative if MeOH is restricted. |

| Polar Aprotic | DMSO | Soluble | ~100 mg/mL | Requires Sonication. Kinetic dissolution is slow. Use for long-term frozen stocks. |

| Polar Aprotic | Acetonitrile | Sparingly Soluble | < 1 mg/mL | Do NOT use for primary stock. Use only as a diluent (<20% v/v) to prevent precipitation. |

| Chlorinated | Chloroform | Soluble | ~16 mg/mL | Useful for specific liquid-liquid extraction protocols. |

| Non-Polar | Diethyl Ether | Insoluble | Negligible | Used to wash/precipitate the salt from synthesis. |

| Non-Polar | Hexane | Insoluble | Negligible | Incompatible. |

Diagram: Solvent Selection Decision Tree

This logic flow ensures the correct solvent choice based on the downstream analytical technique.

Figure 1: Decision tree for solvent selection based on analytical requirements.

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL)

Objective: To prepare a stable, accurate stock solution from a 5 mg or 10 mg commercial vial without physical transfer losses.

Rationale: Deuterated standards are expensive and often static-prone. Weighing small aliquots (

-

Equilibration: Allow the commercial vial to reach room temperature (prevent condensation).

-

Solvent Selection: Use Methanol (LC-MS Grade) .

-

Why? Methanol has low surface tension (wets the crystals instantly), high solubility, and is easily removed if concentration is needed later.

-

-

Gravimetric Addition:

-

Place the unopened vial on an analytical balance (0.01 mg precision). Tare.

-

Open vial. Add Methanol directly to the vial to achieve a target concentration (e.g., if vial contains ~5 mg, add 5.0 mL for 1 mg/mL).

-

Note: Do not rely on the label weight (e.g., "5 mg"). Manufacturers often overfill. For absolute quantification, dissolve the entire content, then calibrate against a certified external standard if necessary, or weigh the solvent added to calculate exact molality.

-

-

Dissolution: Cap tightly. Vortex for 30 seconds. Sonicate for 5 minutes at ambient temperature.

-

Visual Check: Ensure no crystals remain at the meniscus or bottom.

-

-

Storage: Transfer to amber silanized glass vials. Store at -20°C .

-

Stability:[1] Stable for >12 months in Methanol at -20°C.

-

Protocol B: Handling Hygroscopicity

Dimethyl-1,1,1-d3-amine HCl is deliquescent .[2] It will absorb atmospheric moisture to form a syrup if left exposed.

-

Handling Rule: Handle only in a desiccator or glove box if dispensing solid.

-

Recovery: If the solid has clumped due to moisture, do not attempt to weigh. Dissolve the entire clump in a known volume of Methanol to recover the material as a solution.

Applications in Nitrosamine Analysis (NDMA)[5][6][7][8]

This compound is the FDA/EMA mandated Internal Standard for quantifying N-Nitrosodimethylamine (NDMA).

Mechanism of Action

In the analysis of NDMA, the d3 or d6 amine is often used to monitor the in situ formation of nitrosamines during the analytical workup (artifact check) or as a surrogate for the amine precursor.

Workflow Visualization:

Figure 2: Integration of Dimethyl-d3-amine HCl into Nitrosamine analytical workflows.

References

-

PubChem. Dimethylamine hydrochloride (Compound).[3] National Library of Medicine. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Metformin. FY20-058-DPA-S. Available at: [Link]

-

European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. EMA/409815/2020. Available at: [Link]

Sources

Isotopic enrichment levels of Dimethyl-1,1,1-d3-amine hydrochloride

An In-Depth Technical Guide to the Isotopic Enrichment of Dimethyl-1,1,1-d3-amine Hydrochloride

Abstract

Dimethyl-1,1,1-d3-amine hydrochloride is a deuterated organic compound of significant interest in the pharmaceutical and research sectors. Its primary utility lies in its application as a key intermediate in the synthesis of deuterated pharmaceuticals and as a stable isotope-labeled internal standard in quantitative bioanalytical assays using mass spectrometry.[1][2][3][4] The incorporation of deuterium can favorably alter the metabolic profile of a drug, potentially enhancing its therapeutic efficacy or reducing toxicity.[1][3] The reliability of data generated using this compound is fundamentally dependent on its isotopic purity. The presence of undeuterated (d₀) or partially deuterated (d₁, d₂) species can introduce significant errors in experimental outcomes. This guide provides a comprehensive overview of the synthesis, purification, and core analytical techniques—namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS)—for the rigorous determination of the isotopic enrichment of Dimethyl-1,1,1-d3-amine hydrochloride.

Foundational Concepts: The Imperative of Isotopic Purity

The Role of Deuterated Compounds in Modern Research

Deuterium-labeled compounds are indispensable tools in modern drug discovery and development.[5] In drug metabolism studies, they serve as tracers to elucidate metabolic pathways and biotransformation of pharmaceutical agents.[2] As internal standards in mass spectrometry-based quantitative analysis, they are critical for correcting analytical variability, thereby improving the accuracy and precision of measurements.[3][4][6] The "deuterium effect," or kinetic isotope effect, can slow down metabolic processes at the site of deuteration, a strategy leveraged by medicinal chemists to design drugs with improved pharmacokinetic profiles.[1]

Dimethyl-1,1,1-d3-amine Hydrochloride: A Profile

Dimethyl-1,1,1-d3-amine hydrochloride, with the chemical formula (CH₃)(CD₃)NH·HCl, is the deuterated isotopologue of dimethylamine hydrochloride.[7][8] It provides a stable, non-radioactive label that is readily detectable by analytical instrumentation. Its application spans from the synthesis of complex deuterated molecules to serving as a crucial reference standard in clinical and preclinical studies.[9][10]

The Critical Distinction: Isotopic Enrichment vs. Species Abundance

A frequent point of confusion in stable isotope chemistry is the distinction between isotopic enrichment and species abundance. A clear understanding is vital for the correct interpretation of analytical data.

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific, labeled position within a molecule.[11][12] For Dimethyl-1,1,1-d3-amine hydrochloride, an isotopic enrichment of 99.5% means that for any given molecule, there is a 99.5% probability of finding a deuterium atom at each of the three labeled positions on the methyl group.[11]

-

Species Abundance: This refers to the percentage of the total population of molecules that possess a specific, complete isotopic composition.[12]

It is a common misconception that a 99% isotopic enrichment translates to 99% of the molecules being the desired fully deuterated (d₃) species.[12] The actual distribution of isotopologues (d₃, d₂, d₁, d₀) follows a predictable statistical pattern based on the isotopic enrichment, which can be calculated using a binomial expansion.[11][12]

| Isotopic Enrichment (D) at each of the 3 sites | Calculation | d₃ Species Abundance (CD₃) | d₂ Species Abundance (CD₂H) | d₁ Species Abundance (CDH₂) | d₀ Species Abundance (CH₃) |

| 99.0% | D³ | (0.99)³ = 0.9703 | 3(D²)(1-D) = 0.0294 | 3(D)(1-D)² = 0.0003 | (1-D)³ = 0.000001 |

| Resulting % of Molecular Species | 97.03% | 2.94% | 0.03% | <0.001% | |

| 99.5% | D³ | (0.995)³ = 0.9851 | 3(D²)(1-D) = 0.0148 | 3(D)(1-D)² = 0.00007 | (1-D)³ = <0.000001 |

| Resulting % of Molecular Species | 98.51% | 1.48% | 0.007% | <0.001% | |

| Table 1: Theoretical species abundance for a d₃-labeled methyl group at different isotopic enrichment levels, calculated using binomial expansion (D = fractional isotopic enrichment). |

Synthesis and Purification Strategies

The quality of the final product is intrinsically linked to the rigor of its synthesis and subsequent purification.

Common Synthetic Pathways

The synthesis of deuterated methylamines often involves the use of a deuterated methylation reagent.[5] A robust and common strategy employs a protected benzylamine as a starting material, which is then reacted with a deuterated methyl source such as deuterated methyl tosylate (TsOCD₃).[5][13] The protecting groups are subsequently removed to yield the desired amine, which is then converted to its stable hydrochloride salt.[13]

Caption: Generalized workflow for the synthesis of Dimethyl-1,1,1-d3-amine HCl.

The Imperative of Purification

Purification is a critical step to ensure superior quality standards, essential for any application in drug discovery and development.[14] The process aims to physically isolate and remove foreign or contaminating substances, including residual solvents, reaction byproducts, and undesired isotopologues.[14]

-

Crystallization: A powerful technique for purifying the final hydrochloride salt, effectively removing soluble impurities.[15]

-

Chromatography: Techniques such as preparative High-Performance Liquid Chromatography (HPLC) are invaluable for separating the desired compound from structurally similar impurities.[14][16]

A high degree of chemical and radiochemical purity is the foundation of modern clinical studies, minimizing confounding variables and ensuring data integrity.[14]

Core Analytical Methodologies for Enrichment Determination

A dual-pronged analytical approach using both Mass Spectrometry and NMR Spectroscopy provides a self-validating system for the comprehensive characterization of isotopic enrichment.[6]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a cornerstone technique for determining the distribution of isotopologues in a sample.[17] Its high resolving power allows for the separation and quantification of ions with very small mass differences.[18]

HRMS analysis separates ions based on their mass-to-charge (m/z) ratio. For Dimethyl-1,1,1-d3-amine, the instrument can distinguish between the d₀, d₁, d₂, and d₃ species. By comparing the relative intensity of the ion signals for each isotopologue, the species abundance can be calculated.[17][19]

-

Sample Preparation:

-

Accurately prepare a solution of the Dimethyl-1,1,1-d3-amine hydrochloride sample in a suitable solvent (e.g., methanol/water) at a known concentration (e.g., 1 µg/mL).

-

Prepare a corresponding solution of an unlabeled reference standard of dimethylamine hydrochloride.

-

-

Instrument Setup (e.g., Q-TOF or Orbitrap):

-

Calibrate the mass spectrometer to ensure high mass accuracy.

-

Set the ionization source to electrospray ionization (ESI) in positive ion mode.

-

Acquire data in full scan mode over a mass range that includes the molecular ions of both the labeled and unlabeled compounds.

-

-

Data Acquisition:

-

Inject the unlabeled standard to determine its natural isotopic distribution. This provides a baseline for the natural abundance of ¹³C and ¹⁵N.

-

Inject the deuterated sample in triplicate to ensure reproducibility.[6]

-

-

Extract Ion Chromatograms: Generate extracted ion chromatograms for the protonated molecular ions of each expected isotopologue ([M+H]⁺).

-

Correct for Natural Abundance: The signal for a given deuterated species (e.g., d₃) may contain contributions from the natural ¹³C abundance of a lower-mass species (e.g., d₂). These contributions must be mathematically subtracted using the data from the unlabeled standard.[18][19]

-

Calculate Species Abundance: After correction, the relative percentage of each isotopologue (d₀, d₁, d₂, d₃) is calculated from the integrated peak areas.

-

Determine Isotopic Enrichment: Using the calculated species abundance, the overall isotopic enrichment can be back-calculated.

| Isotopologue | Theoretical m/z ([M+H]⁺) | Measured Relative Abundance (%) | Corrected Relative Abundance (%) |

| d₀ (C₂H₈N) | 60.0808 | 0.01 | <0.01 |

| d₁ (C₂H₇DN) | 61.0871 | 0.08 | 0.06 |

| d₂ (C₂H₆D₂N) | 62.0934 | 1.55 | 1.49 |

| d₃ (C₂H₅D₃N) | 63.0997 | 100 | 98.45 |

| Table 2: Example of HRMS data analysis for a hypothetical batch of Dimethyl-1,1,1-d3-amine HCl, demonstrating the high abundance of the target d₃ species. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally precise method for determining isotopic enrichment by quantifying the amount of residual non-deuterated material.[11][20]

-

¹H-NMR (Proton NMR): This technique is highly sensitive to protons (¹H). In a highly deuterated sample, the signals from the few remaining residual protons can be integrated and compared against a known internal standard of known concentration. This provides a direct and highly accurate measurement of the isotopic enrichment.[11]

-

²H-NMR (Deuterium NMR): This method directly observes the deuterium nuclei, providing a clean spectrum that confirms the location of the deuterium labels without interference from proton signals.

-

Sample Preparation:

-

Accurately weigh a specific amount of the Dimethyl-1,1,1-d3-amine hydrochloride sample.

-

Accurately weigh a specific amount of a certified quantitative internal standard (e.g., maleic acid) that has a known purity and a resonance in a clear region of the spectrum.

-

Dissolve both the sample and the standard in a known volume of a deuterated solvent (e.g., D₂O).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure the instrument is properly shimmed for optimal resolution.

-

Set acquisition parameters for quantitative analysis: a long relaxation delay (D1, typically 5-7 times the longest T₁) and a calibrated 90° pulse.

-

-

Data Acquisition:

-

Acquire the ¹H-NMR spectrum.

-

-

Identify Peaks: Identify the signal corresponding to the residual C-H protons on the deuterated methyl group and the signal from the quantitative internal standard.

-

Integrate Peaks: Carefully integrate the area of the residual proton signal (A_sample) and the area of the internal standard's signal (A_std).

-

Calculate Isotopic Purity: The amount of residual proton-containing species can be calculated using the standard qNMR equation. The isotopic enrichment is then determined by subtracting this value from 100%.

For example, the percentage of residual C-H is calculated, and from this, the deuterium enrichment is derived. A result of 0.5% residual C-H corresponds to a 99.5% deuterium enrichment.

| Parameter | Value |

| Residual ¹H Signal Integral | 0.05 |

| Internal Standard Integral | 10.0 |

| Calculated Residual ¹H Content | 0.45% |

| Calculated Isotopic Enrichment | 99.55% |

| Table 3: Example of quantitative ¹H-NMR data for determining isotopic enrichment. |

An Integrated, Self-Validating Analytical Approach

Relying on a single analytical technique can introduce uncertainty. A robust quality control system leverages the complementary strengths of multiple methods.[6] HRMS provides an excellent profile of the species distribution (d₀ to d₃), while quantitative NMR offers a highly accurate measure of the total isotopic enrichment at the labeled site.[6][11] When the results from both methods are in agreement, it provides a high degree of confidence in the reported isotopic purity of the material.

Sources

- 1. lookchem.com [lookchem.com]

- 2. clearsynthdeutero.com [clearsynthdeutero.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. researchgate.net [researchgate.net]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Dimethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. Dimethylamine hydrochloride: applications and toxicology_Chemicalbook [chemicalbook.com]

- 9. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. isotope.com [isotope.com]

- 12. isotope.com [isotope.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. moravek.com [moravek.com]

- 15. chembk.com [chembk.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability of Deuterated Dimethylamine Salts Under Ambient Conditions

An In-Depth Technical Guide

Part 1: Executive Summary

Deuterated dimethylamine hydrochloride (Dimethylamine-

While the carbon-deuterium (

Core Stability Verdict:

-

Isotopic Stability (

): High. No exchange under ambient conditions. -

Chemical Stability: High. Stable against oxidation and thermal decomposition up to

C. -

Physical Stability: Low to Moderate. Prone to rapid moisture absorption.

Part 2: Chemical Properties & Mechanisms of Instability

To handle this reagent effectively, one must distinguish between the two types of deuterium positions: the non-exchangeable methyl deuteriums and the exchangeable ammonium deuteriums (if present).

Structural Variants & Exchange Risks

| Component | Structure | Stability Risk | Mechanism |

| Methyl Groups | Stable | The | |

| Ammonium Proton | Labile | Rapid equilibrium with atmospheric moisture ( | |

| Counterion | Stable | Chemically inert, but drives hygroscopicity. |

The Hygroscopicity Cascade

The primary threat to Dimethylamine-

Mechanism of Failure:

-

Adsorption: Surface adsorption of

molecules from air (RH > 40%). -

Hydration: Formation of hydrates (non-stoichiometric).

-

Deliquescence: The solid dissolves in absorbed water, forming a concentrated solution.

-

Operational Failure: Weighing errors occur; exact molarity becomes impossible to determine without re-drying.

Visualization: Stability Pathways

The following diagram illustrates the stability logic and failure points for Dimethylamine-

Figure 1: Stability pathways of Dimethylamine-d6 HCl upon exposure to ambient conditions.[1] Note the high stability of the isotopic label contrasted with physical instability.

Part 3: Experimental Characterization Protocols

To validate the quality of your reagent before use in critical syntheses (e.g., API deuteration), use the following characterization workflow.

Proton NMR ( -NMR) for Isotopic Purity

-

Objective: Confirm

D-enrichment and check for water content. -

Solvent:

(to exchange N-H protons and simplify spectrum) or DMSO- -

Expected Signals:

-

Dimethylamine-

: Silent in the alkyl region ( -

Internal Standard: Use Maleic Acid or TSP to quantify residual protons.

-

-

Acceptance Criteria: Residual methyl proton integral

relative to molar standard.

Karl Fischer Titration (Coulometric)

-

Objective: Quantify absorbed water content.

-

Relevance: Crucial for correcting molecular weight calculations.

-

Protocol:

-

Dissolve 50 mg of salt in anhydrous methanol.

-

Inject into KF cell.

-

Limit:

w/w water for "dry" grade.

-

Thermogravimetric Analysis (TGA)

-

Objective: Distinguish between surface moisture and crystal hydrates.

-

Profile:

-

Ambient to

C: Weight loss indicates surface water (hygroscopicity). - C: Decomposition/Sublimation of the salt.[2]

-

Part 4: Storage & Handling Protocols

This protocol ensures the "Self-Validating" integrity of the reagent.

Storage Hierarchy

| Tier | Condition | Duration | Rationale |

| Gold | Glovebox ( | Indefinite | Eliminates moisture; prevents caking.[3] |

| Silver | Desiccator (Silica/CaSO4), Sealed | 1-2 Years | Mitigates humidity; standard lab practice. |

| Bronze | Original Bottle, Taped, Fridge ( | < 6 Months | Cold reduces chemical reactivity but increases condensation risk upon opening. |

Handling Workflow (Decision Tree)

Use this workflow to prevent data corruption due to reagent instability.

Figure 2: Decision tree for handling hygroscopic deuterated salts to prevent stoichiometry errors.

Re-Drying Protocol

If the salt has clumped (indicating moisture uptake):

-

Place the open vial in a vacuum oven at

C. -

Apply vacuum (

mbar) for 4–6 hours. -

Backfill with Argon or Nitrogen.

-

Cap immediately.

Part 5: Comparative Data

The following table contrasts the deuterated salt with its non-deuterated counterpart and the free base.

| Property | Dimethylamine HCl (Standard) | Dimethylamine- | Dimethylamine- |

| CAS | 506-59-2 | 53170-19-7 | 14802-36-9 |

| Physical State | White Crystal | White Crystal | Gas / Liquid (bp |

| Hygroscopicity | High | High | N/A (Volatile) |

| Melting Point | |||

| Isotopic Stability | N/A | Excellent (Ambient) | Excellent |

| Handling Risk | Irritant | Irritant + Cost | Flammable + Volatile |

Part 6: References

-

Cambridge Isotope Laboratories. Dimethyl-d6-amine[4]·HCl (D, 98%) Technical Data Sheet. Retrieved from

-

MedChemExpress. Dimethylamine-d6 hydrochloride Safety Data Sheet (SDS). Retrieved from

-

Sigma-Aldrich. Dimethylamine hydrochloride Product Specification & Stability Data. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12130373 (Dimethylamine-d6 hydrochloride). Retrieved from

-

Atzrodt, J., et al. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition. (Contextual grounding for C-D bond stability mechanisms).

Sources

Methodological & Application

Application Notes and Protocols for Metabolic Pathway Tracing with Dimethyl-1,1,1-d3-amine Hydrochloride

Authored by a Senior Application Scientist

Introduction: Illuminating Choline Metabolism with Stable Isotope Tracing

Choline is an essential nutrient that plays a pivotal role in a multitude of physiological processes, including the synthesis of phospholipids for cell membrane integrity, neurotransmission as the precursor to acetylcholine, and one-carbon metabolism through its oxidation to betaine.[1][2] Dysregulation of choline metabolism has been implicated in various pathologies, such as non-alcoholic fatty liver disease (NAFLD) and different types of cancer.[3][4] Consequently, the ability to trace and quantify the flux through choline metabolic pathways is of paramount importance for both basic research and drug development.

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolite fluxes.[5][6] By introducing a substrate enriched with a stable isotope, such as deuterium (²H), researchers can track the incorporation of this label into downstream metabolites, providing a dynamic view of metabolic activity.[7] Dimethyl-1,1,1-d3-amine hydrochloride is a deuterated building block that can be utilized to synthesize a tracer for monitoring choline metabolism. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Dimethyl-1,1,1-d3-amine hydrochloride for metabolic pathway tracing, from the synthesis of a deuterated choline precursor to the analysis of labeled metabolites by mass spectrometry.

Scientific Principle: Tracing the Path of Deuterated Choline

The core of this methodology lies in the introduction of a stable isotope-labeled precursor into the choline metabolic network. Dimethyl-1,1,1-d3-amine hydrochloride serves as a source of a deuterated dimethylamino group, which can be incorporated into a choline analog. Once this deuterated choline is introduced to cells or an organism, it enters the same metabolic pathways as its unlabeled counterpart. By using mass spectrometry, we can distinguish between the naturally occurring (unlabeled) metabolites and their deuterated (labeled) isotopologues based on their mass difference. This allows for the precise measurement of the rate of synthesis and turnover of key metabolites in the choline pathway.

Experimental Workflow Overview

The overall experimental workflow for tracing choline metabolism using Dimethyl-1,1,1-d3-amine hydrochloride is a multi-step process that requires careful planning and execution. The key stages include the synthesis of the deuterated tracer, cell culture and labeling, metabolite extraction, and finally, analysis by liquid chromatography-mass spectrometry (LC-MS).

Figure 1: A high-level overview of the experimental workflow for metabolic pathway tracing.

Protocol 1: Synthesis of a Deuterated Choline Precursor

To trace choline metabolism, a deuterated analog of choline must first be synthesized using Dimethyl-1,1,1-d3-amine hydrochloride. The following is a generalized protocol for the synthesis of a d3-labeled choline precursor.

Materials:

-

Dimethyl-1,1,1-d3-amine hydrochloride

-

2-(Bromomethyl)oxirane

-

Triethylamine

-

Anhydrous ethanol

-

Diethyl ether

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve Dimethyl-1,1,1-d3-amine hydrochloride in anhydrous ethanol.

-

Add triethylamine to the solution to deprotonate the amine.

-

Cool the mixture in an ice bath and slowly add 2-(bromomethyl)oxirane dropwise with constant stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the deuterated choline precursor.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and isotopic purity.

Choline Metabolic Pathway

The synthesized d3-choline enters the cell and is rapidly phosphorylated by choline kinase to form d3-phosphocholine. This is a key entry point into the Kennedy pathway for the synthesis of phosphatidylcholine, a major component of cell membranes. Alternatively, choline can be oxidized to betaine, which serves as a methyl donor in the methionine cycle.

Figure 2: Simplified diagram of the choline metabolic pathway showing the incorporation of d3-label.

Protocol 2: Cell Culture and Stable Isotope Labeling

This protocol outlines the steps for labeling cultured cells with the synthesized d3-choline precursor.

Materials:

-

Mammalian cell line of interest (e.g., HepG2 for liver metabolism studies)

-

Complete cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

Phosphate-buffered saline (PBS)

-

d3-choline precursor

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Culture the cells in complete medium until they reach the desired confluency (typically 70-80%).

-

Prepare the labeling medium by supplementing the base medium with the d3-choline precursor at a final concentration of 10-100 µM (the optimal concentration should be determined empirically).

-

Aspirate the old medium from the cells and wash them once with sterile PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a specific period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the d3-choline. A time-course experiment is recommended to determine the kinetics of label incorporation.

Protocol 3: Metabolite Extraction

Accurate and reproducible metabolite extraction is crucial for obtaining high-quality data.[8] The following protocol is for the extraction of polar metabolites from adherent cells.

Materials:

-

Ice-cold 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (capable of 14,000 x g at 4°C)

-

Dry ice or liquid nitrogen

Procedure:

-

At the end of the labeling period, rapidly aspirate the labeling medium.

-

Immediately place the culture plate on dry ice to quench metabolic activity.

-

Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

-

Scrape the cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 30 seconds.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the cell debris and proteins.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

-

Dry the metabolite extract using a vacuum concentrator.

-

Store the dried extracts at -80°C until LC-MS analysis.

Protocol 4: LC-MS Analysis

The analysis of the deuterated metabolites is performed using liquid chromatography coupled to high-resolution mass spectrometry.

Instrumentation and Parameters:

-

Liquid Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar choline metabolites.

-

Mobile Phases: A gradient of acetonitrile and ammonium acetate or formate in water is typically used.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required to accurately measure the mass-to-charge ratio (m/z) of the metabolites and their isotopologues.

-

Ionization Mode: Positive electrospray ionization (ESI) is generally used for the detection of choline and its derivatives.

Data Acquisition:

-

Acquire data in full scan mode to detect all ions within a specified m/z range.

-

The expected m/z values for the unlabeled and d3-labeled metabolites should be calculated and used to create an inclusion list for targeted MS/MS fragmentation to confirm the identity of the metabolites.

Data Analysis and Interpretation

The raw LC-MS data should be processed using a suitable software package to perform peak picking, alignment, and integration. The isotopic enrichment of each metabolite can be calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues of that metabolite.

Table 1: Expected Mass Shifts and Hypothetical Isotopic Enrichment

| Metabolite | Chemical Formula | Unlabeled Monoisotopic Mass (M+H)⁺ | d3-Labeled Monoisotopic Mass (M+H)⁺ | Mass Shift (Da) | Hypothetical Isotopic Enrichment at 24h (%) |

| Choline | C₅H₁₄NO⁺ | 104.1070 | 107.1258 | +3.0188 | 85 |

| Phosphocholine | C₅H₁₅NO₄P⁺ | 184.0733 | 187.0921 | +3.0188 | 70 |

| Betaine | C₅H₁₂NO₂⁺ | 118.0863 | 121.1051 | +3.0188 | 45 |

Conclusion and Future Directions

The use of Dimethyl-1,1,1-d3-amine hydrochloride for metabolic pathway tracing provides a robust and sensitive method for investigating the dynamics of choline metabolism. The protocols outlined in this application note offer a comprehensive framework for researchers to design and execute their own stable isotope tracing experiments. This approach can be applied to study the effects of genetic modifications, drug treatments, or disease states on choline metabolism, thereby providing valuable insights into cellular physiology and pathology. Future studies could involve the use of this tracer in in vivo models to understand the systemic metabolism of choline and its role in inter-organ communication.

References

- BenchChem. (2025). Application Notes and Protocols for Stable Isotope Labeling in Metabolomics.

-

Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology, 54, 11-18. Retrieved from [Link]

-

EMBL. Protocols used for LC-MS analysis – Metabolomics Core Facility. Retrieved from [Link]

-

Dunn, W. B., Broadhurst, D., Begley, P., Zelena, E., Francis-McIntyre, S., Anderson, N., ... & Kell, D. B. (2011). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology, 708, 75-80. Retrieved from [Link]

-

Jiang, X., & West, A. A. (2020). Roles and Mechanisms of Choline Metabolism in Nonalcoholic Fatty Liver Disease and Cancers. IMR Press. Retrieved from [Link]

-

Wang, Y., & Wang, F. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 9(10), 209. Retrieved from [Link]

-

Wang, Y., & Wang, F. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate. Retrieved from [Link]

-

da Costa, K. A., Niculescu, M. D., Craciunescu, C. N., Fischer, L. M., & Zeisel, S. H. (2006). MTHFR C677T genotype influences the isotopic enrichment of one-carbon metabolites in folate-compromised men who consume deuterated choline. The American Journal of Clinical Nutrition, 83(5), 1139-1146. Retrieved from [Link]

-

Theodoridis, G., Gika, H. G., & Wilson, I. D. (2011). Sample preparation prior to the LC–MS-based metabolomics/metabonomics of blood-derived samples. Journal of Chromatography B, 879(11-12), 1231-1246. Retrieved from [Link]

-

van der Kemp, W. J. M., De Feyter, H. M., & Klomp, D. W. J. (2023). Mapping of exogenous choline uptake and metabolism in rat glioblastoma using deuterium metabolic imaging (DMI). Frontiers in Oncology, 13, 1149423. Retrieved from [Link]

-

Parida, P. K., Mas-Masumoto, C., & Muir, E. R. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols, 3(2), 101345. Retrieved from [Link]

-

Steinhauser, M. L., Lechene, C. P., & Chen, C. T. (2013). Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. Methods in Enzymology, 524, 259-277. Retrieved from [Link]

-

Yang, J., Zhao, L., & Li, X. (2021). Choline and liver health: importance in lipid metabolism and disease prevention. Journal of Hepatology. Retrieved from [Link]

-

University of Oxford. Preparation of cell samples for metabolomics. Mass Spectrometry Research Facility. Retrieved from [Link]

-

Li, Z., & Vance, D. E. (2008). Thematic review series: glycerolipids. Phosphatidylcholine and choline homeostasis. Journal of Lipid Research, 49(6), 1187-1194. Retrieved from [Link]

-

De Feyter, H. M., van der Kemp, W. J. M., & Klomp, D. W. J. (2021). Delayed mapping of 2H-labeled choline using Deuterium Metabolic Imaging (DMI) reveals active choline metabolism in rat glioblastoma. Proceedings of the International Society for Magnetic Resonance in Medicine, 29, 0734. Retrieved from [Link]

-

Mackay, C. L., & Smith, G. C. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. In: Methods in Molecular Biology, vol 1869. Humana, New York, NY. Retrieved from [Link]

-

Agilent. Metabolomics Sample Preparation, Columns & Supplies. Retrieved from [Link]

-

Michel, V., Yuan, Z., Ramsubir, S., & Bakovic, M. (2006). Choline transport for phospholipid synthesis. Experimental Biology and Medicine, 231(5), 490-504. Retrieved from [Link]

-

Zeisel, S. H., & da Costa, K. A. (2009). Choline: an essential nutrient for public health. Nutrition Reviews, 67(11), 615-623. Retrieved from [Link]

-

Schwaiger, M., & Ziegler, S. I. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 6(4), 38. Retrieved from [Link]

-

De Feyter, H. M., Behar, K. L., & Rao, J. U. (2018). Deuterium metabolic imaging (DMI) for the study of metabolism in vivo. Journal of Cerebral Blood Flow & Metabolism, 38(1), 5-21. Retrieved from [Link]

-

van der Kemp, W. J. M., De Feyter, H. M., & Klomp, D. W. J. (2023). Mapping of exogenous choline uptake and metabolism in rat glioblastoma using deuterium metabolic imaging (DMI). PMC. Retrieved from [Link]

-

Metabolic Solutions. (2025). Deuteromics: Quantifying Glucose, Lipid, and Protein Flux Noninvasively. Retrieved from [Link]

-

Roci, I., Gallart-Ayala, H., Watrous, J., Jain, M., Wheelock, C. E., & Nilsson, R. (2017). A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing. Journal of Visualized Experiments, (127), e55011. Retrieved from [Link]

-

Giske, C. G., & Aalen, O. O. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A, 1249, 143-150. Retrieved from [Link]

-

ResolveMass. (2025). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). Retrieved from [Link]

-

Saito, T., & Ohtani, S. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2419. Retrieved from [Link]

-

Li, B., Yin, Y., & Liu, H. (2021). Spatiotemporally resolved metabolomics and isotope tracing reveal CNS drug targets. Acta Pharmaceutica Sinica B, 11(10), 3201-3211. Retrieved from [Link]

-

Rettie, A. E., & Hanzlik, R. P. (2007). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 35(10), 1866-1874. Retrieved from [Link]

-

Singh, A. (1990). An efficient synthesis of phosphatidylcholines. Journal of Lipid Research, 31(8), 1522-1525. Retrieved from [Link]

-

Patti, G. J., & Yanes, O. (2012). Spatially resolved metabolomics and isotope tracing reveal dynamic metabolic responses of dentate granule neurons with acute stimulation. Neuron, 76(1), 94-108. Retrieved from [Link]

-

Research Scientific. DIMETHYL-1,1,1-D3-AMINE HYDROCHLORIDE, 9 8 ATOM % D. Retrieved from [Link]

-

Kanda, P., & Wells, M. A. (1980). Synthesis of sn-glycero-1-phosphocholine. Journal of Lipid Research, 21(2), 257-258. Retrieved from [Link]

- Google Patents. (n.d.). Preparation methods of methyl-D3-amine and salts thereof.

-

Lane, A. N., & Fan, T. W. M. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In: Methods in Molecular Biology, vol 708. Humana Press, New York, NY. Retrieved from [Link]

-

Mitchell Lab. (n.d.). Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo. Retrieved from [Link]

-

ChemBK. (2024). METHYLAMINE-D3 HYDROCHLORIDE. Retrieved from [Link]

-

Zeisel, S. H., & Wishnok, J. S. (1988). Metabolism and excretion of methylamines in rats. Cancer Research, 48(24 Pt 1), 7046-7050. Retrieved from [Link]

Sources

- 1. Choline‐related‐inherited metabolic diseases—A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Choline: An Essential Nutrient for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. imrpress.com [imrpress.com]

- 4. Roles and Mechanisms of Choline Metabolism in Nonalcoholic Fatty Liver Disease and Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sample preparation methods for LC-MS-based global aqueous metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Guide to the Synthesis of Deuterated Peptides Using Dimethyl-1,1,1-d3-amine HCl

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Isotopic Labeling in Peptide Science

In the landscape of modern biomedical research and pharmaceutical development, peptides stand out for their therapeutic potential and biological specificity. A critical tool in unlocking their full potential is isotopic labeling. The substitution of atoms with their heavier, stable isotopes, such as replacing hydrogen with deuterium (²H or D), provides a powerful yet subtle modification.[1][2] These deuterated peptides are chemically and physically almost identical to their natural counterparts but are distinguishable by mass, making them invaluable for a range of applications.[1]

The primary utility of deuterated peptides lies in their application as internal standards for mass spectrometry (MS)-based quantitative proteomics.[1][3][4][5] The known concentration of a "heavy" labeled peptide allows for the precise and accurate quantification of its "light" endogenous equivalent in complex biological samples.[4][5] This methodology, often referred to as the Absolute Quantification (AQUA) method, is crucial for biomarker discovery and validation.[4] Furthermore, deuterium labeling can be leveraged in pharmacokinetic studies to trace the metabolic fate of peptide drugs, offering insights into their stability and breakdown pathways.[1][2][6] The kinetic isotope effect, where the stronger carbon-deuterium bond can slow metabolic degradation, is a key principle exploited in designing more stable and effective peptide therapeutics.[6][7] Deuterated compounds are also instrumental in Nuclear Magnetic Resonance (NMR) studies for elucidating the three-dimensional structure of peptides in solution.[1][4]

This guide provides a comprehensive overview and detailed protocols for the incorporation of a specific deuterated reagent, Dimethyl-1,1,1-d3-amine HCl, into synthetic peptides. The focus will be on leveraging its properties to create C-terminally labeled peptide dimethylamides, a modification that can enhance stability and serve as a quantitative handle.

Understanding the Reagent: Dimethyl-1,1,1-d3-amine HCl

Dimethyl-1,1,1-d3-amine hydrochloride is a deuterated analog of dimethylamine hydrochloride. The three deuterium atoms on one of the methyl groups provide a +3 Da mass shift, which is readily detectable by mass spectrometry. As a secondary amine, its incorporation into a peptide chain requires specific chemical strategies that differ from standard amide bond formation with primary amines.

| Property | Value | Source |

| Molecular Formula | C₂H₅D₃N·HCl | N/A |

| Molecular Weight | 84.58 g/mol (for the specific isotopic composition) | N/A |

| Appearance | White to off-white crystalline powder | [8] |

| Solubility | Highly soluble in water and polar organic solvents like DMF | [8] |

| Chemical Nature | Secondary amine hydrochloride, stable under dry conditions | [8] |

Core Methodology: Solid-Phase Synthesis of C-Terminally Deuterated Peptide Dimethylamides

The most efficient method for creating peptides is Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield.[9] SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[10][11] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[10]

The incorporation of Dimethyl-1,1,1-d3-amine HCl to form a C-terminal dimethylamide can be achieved by coupling it to the C-terminal carboxylic acid of the peptide while it is still attached to the resin. This is performed after the full-length peptide has been synthesized.

Causality Behind Experimental Choices

-

Resin Selection: A resin that allows for cleavage to yield a C-terminal carboxylic acid is required. The 2-chlorotrityl chloride resin is an excellent choice as it allows for the cleavage of the peptide under mild acidic conditions, leaving the side-chain protecting groups intact. This enables subsequent solution-phase coupling of the deuterated amine. Alternatively, for a fully solid-phase approach, a Rink Amide resin can be used, with the deuterated amine being coupled to the fully assembled peptide on the resin before final cleavage.

-

Coupling Reagents: The formation of an amide bond between a carboxylic acid and a secondary amine can be challenging due to the steric hindrance of the amine. Therefore, potent coupling reagents are necessary. A combination of a uronium/aminium salt like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is highly effective.[12] These reagents convert the carboxylic acid into a highly reactive active ester, facilitating the nucleophilic attack by the secondary amine.[13][14]

-

Reaction Conditions: The coupling reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which effectively swells the resin and dissolves the reagents.[10] The presence of DIPEA is crucial to neutralize the hydrochloride salt of the deuterated amine and to facilitate the coupling reaction.[12]

Experimental Workflow Diagram

Caption: Workflow for SPPS and C-terminal deuterated dimethylamide formation.

Detailed Experimental Protocol

This protocol outlines the manual synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Leu) with a C-terminal deuterated dimethylamide modification on a 0.1 mmol scale using a Rink Amide resin.

Materials and Reagents:

-

Rink Amide MBHA resin (loading capacity: 0.5-0.8 mmol/g)

-

Fmoc-protected amino acids (Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, Fmoc-Gly-OH, Fmoc-L-Tyr(tBu)-OH)

-

Dimethyl-1,1,1-d3-amine HCl

-

Coupling Reagent: HATU

-

Base: DIPEA

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: Methanol (MeOH)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Precipitation Solvent: Cold diethyl ether

-

Purification Solvents: Acetonitrile (ACN) with 0.1% TFA, Water with 0.1% TFA

Step-by-Step Procedure:

-

Resin Preparation:

-

Weigh out approximately 200 mg of Rink Amide resin (for 0.1 mmol scale) into a fritted syringe reaction vessel.

-

Swell the resin in DMF for 1 hour with gentle agitation.[15]

-

-

Fmoc-Deprotection:

-

Drain the DMF and add 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

-

-

Amino Acid Coupling (Example for the first amino acid, Fmoc-L-Leu-OH):

-

In a separate vial, dissolve Fmoc-L-Leu-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in 3 mL of DMF.

-

Add DIPEA (8 equivalents, 0.8 mmol) to the vial and vortex for 1 minute to pre-activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 2 hours.

-

Drain the reaction solution and wash the resin with DMF (5 x 5 mL).

-

(Optional but recommended: Perform a Kaiser test to ensure complete coupling).

-

-

Peptide Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-L-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-L-Tyr(tBu)-OH).

-

-

Final Fmoc-Deprotection:

-

After coupling the final amino acid (Fmoc-L-Tyr(tBu)-OH), perform the Fmoc-deprotection as described in step 2 to expose the N-terminal amine. At this stage, the full-length peptide is attached to the resin with its N-terminus deprotected.

-

-

Coupling of Dimethyl-1,1,1-d3-amine HCl:

-

In a separate vial, dissolve Dimethyl-1,1,1-d3-amine HCl (10 equivalents, 1.0 mmol) and HATU (9.9 equivalents, 0.99 mmol) in 4 mL of DMF.

-

Add DIPEA (20 equivalents, 2.0 mmol) to the vial. The excess base is necessary to neutralize the amine hydrochloride and drive the reaction.

-

Add this solution to the resin-bound peptide.

-

Agitate at room temperature for 12-24 hours. The extended reaction time is to ensure complete coupling with the secondary amine.

-

Drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

-

Dry the resin under vacuum for at least 2 hours.

-

-

Cleavage and Deprotection:

-

Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the dry resin.

-

Agitate at room temperature for 3 hours.

-

Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

-

Wash the resin with an additional 1 mL of TFA and combine the filtrates.

-

-

Peptide Precipitation:

-

Add the TFA filtrate dropwise to 40 mL of ice-cold diethyl ether.

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Allow the crude peptide to air dry in a fume hood to remove residual ether.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a minimal amount of ACN/water.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by liquid chromatography-mass spectrometry (LC-MS) to confirm the correct mass (including the +3 Da shift from the deuterated dimethylamide group) and purity.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Further characterization by NMR can be performed to confirm the structure.[4]

-

Characterization of the Final Product

Successful synthesis of the deuterated peptide should be confirmed by a combination of analytical techniques.

| Technique | Expected Outcome | Purpose |

| LC-MS | A major peak in the chromatogram with a mass corresponding to the calculated mass of the peptide plus the C-terminal C₂H₅D₃N group. The isotopic distribution will show a +3 Da shift compared to the non-deuterated analog. | Confirms successful synthesis, correct mass, and purity. |

| RP-HPLC | A single, sharp peak for the purified product. | Assesses the purity of the final peptide. |

| ¹H NMR | The spectrum will show characteristic peptide signals. The signal corresponding to the N-methyl protons will be reduced in intensity due to the presence of the -CD₃ group. | Provides structural confirmation. |

| ²H NMR | A signal in the methyl region will confirm the presence and location of the deuterium atoms. | Directly confirms the incorporation of deuterium. |

Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

| Incomplete coupling of the deuterated amine | Insufficient activation, steric hindrance, or short reaction time. | Use a more potent coupling reagent like HATU. Increase the equivalents of the amine, coupling reagent, and base. Extend the reaction time to 24 hours. |

| Low yield of crude peptide | Incomplete cleavage from the resin. | Ensure the resin is dry before adding the cleavage cocktail. Extend the cleavage time to 4 hours. |

| Presence of multiple peaks in HPLC | Incomplete couplings during SPPS, side reactions during cleavage. | Optimize coupling times and use a capping step (e.g., with acetic anhydride) after each amino acid coupling to terminate unreacted chains. Ensure efficient scavengers (like TIS) are used in the cleavage cocktail. |

| No mass shift observed in MS | Failure to couple the deuterated amine. | Re-evaluate the coupling protocol (Step 6). Ensure the quality and reactivity of all reagents. |

Conclusion

The incorporation of Dimethyl-1,1,1-d3-amine HCl into peptides via solid-phase synthesis is a robust method for producing C-terminally labeled peptides. These deuterated molecules are powerful tools for quantitative proteomics, metabolic studies, and structural biology. By understanding the principles of SPPS and selecting the appropriate reagents and reaction conditions, researchers can efficiently generate high-quality, isotopically labeled peptides to advance their scientific investigations and drug development programs.

References

- V. C. F. de Visser, "Methods and protocols of modern solid phase peptide synthesis," Mol Biotechnol, vol. 33, no. 3, pp. 239-54, Jul. 2006.

- JPT Peptide Technologies, "Isotope Labeled Peptides: Precision Tools for Research," JPT, [Online]. Available: .

- J. T. Kodadek, "Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination," ACS Comb. Sci., vol. 17, no. 3, pp. 144-150, Feb. 2015.

- J. T. Kodadek, "Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination," ACS Comb. Sci., [Online]. Available: .

- J. T.

- AquigenBio, "Accelerating Drug Discovery with Deuterated Labelled Compounds," AquigenBio, [Online]. Available: .

- BenchChem, "Application of Deuterated Compounds in Drug Metabolism Studies: Application Notes and Protocols," BenchChem, [Online]. Available: .

- I. S. Nowick, "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)," [Online]. Available: .

- A. Gan, "Deuterium in drug discovery: progress, opportunities and challenges," Nat Rev Drug Discov, vol. 22, no. 6, pp. 433-452, Jun. 2023. .

- Bachem, "Solid Phase Peptide Synthesis (SPPS) explained," Bachem, [Online]. Available: .

- V. C. F. de Visser, "Methods and protocols of modern solid phase Peptide synthesis," PubMed, [Online]. Available: .

- J. T.

- M. J. Collins, "A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone," NIH, [Online]. Available: .

- Pharmaffiliates, "The Role of Deuterated Compounds in Pharmaceutical R&D and Testing," Pharmaffili

- L. Coin, "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences," Nat Protoc, vol. 2, no. 12, pp. 3247-56, Dec. 2007. .

- S. K.

- Creative Peptides, "Stable Isotope Labeled Peptides," Cre

- D. M. Tagore, "Late‐Stage Amination of Peptides on the Solid Phase," Chem. Eur. J., vol. 31, no. e202501229, 2025. .

- CD Bioparticles, "Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups," CD Bioparticles, [Online]. Available: .

- CPC Scientific, "Isotope Labeled Peptides," CPC Scientific, [Online]. Available: .

- E. W. Meijer, "Solid-phase synthesis of C-terminally modified peptides," TUE Research Portal, [Online]. Available: .

- C. Lenz, "What are the advantages of using isotopically labeled peptides during isotope dilution mass spectrometry (IDMS)?

- The Organic Chemistry Tutor, "HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry," YouTube, Jan. 2021. .

- Bachem, "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives," Bachem, [Online]. Available: .

- Silantes, "Stable Isotope-Labeled Peptides via Solid Phase Synthesis," Silantes, [Online]. Available: .

- Wikipedia, "Peptide synthesis," Wikipedia, [Online]. Available: .

- Sigma-Aldrich, "Overcoming Aggregation in Solid-phase Peptide Synthesis," Sigma-Aldrich, [Online]. Available: .

- Luxembourg Bio Technologies, "Developments in peptide and amide synthesis," Luxembourg Bio Technologies, [Online]. Available: .

- A. PubChem, "Dimethylamine, hydrochloride," PubChem, [Online]. Available: .

Sources

- 1. jpt.com [jpt.com]

- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 3. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]

- 4. cpcscientific.com [cpcscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chinaamines.com [chinaamines.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. bachem.com [bachem.com]

- 11. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bachem.com [bachem.com]

- 13. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.uci.edu [chem.uci.edu]

Synthesis of Deuterium-Labeled Quaternary Ammonium Salts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Deuterium Labeling in Quaternary Ammonium Salt Chemistry

Quaternary ammonium salts (QAS) are a cornerstone in medicinal chemistry, materials science, and various biological studies, valued for their cationic nature and diverse functionalities.[1] The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into the molecular framework of QAS offers profound advantages, particularly in the realm of drug discovery and development.[2][3] The increased mass of deuterium compared to protium (standard hydrogen) leads to a stronger carbon-deuterium (C-D) bond. This seemingly subtle alteration can have significant consequences on a molecule's metabolic fate, a phenomenon known as the Kinetic Isotope Effect (KIE).[3]

By selectively replacing hydrogen with deuterium at metabolically vulnerable sites, researchers can slow down enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes.[3] This can lead to an increased drug half-life, improved bioavailability, and a reduction in the formation of potentially toxic metabolites.[3][4] Furthermore, deuterium-labeled QAS serve as invaluable tools in mechanistic studies, as internal standards for mass spectrometry-based quantification, and as probes in nuclear magnetic resonance (NMR) spectroscopy to elucidate molecular structures and dynamics.[2][5]

This guide provides an in-depth exploration of the synthesis of deuterium-labeled quaternary ammonium salts, offering both foundational knowledge and detailed, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high levels of deuterium incorporation with precision and reliability.

Core Synthetic Strategies for Deuterium Incorporation

The synthesis of deuterated QAS can be broadly approached through two primary strategies:

-

"Bottom-up" Synthesis: This involves constructing the QAS molecule from smaller, pre-deuterated building blocks. This method offers precise control over the location and number of deuterium atoms.

-

Late-Stage Deuteration: This strategy involves introducing deuterium into a pre-existing QAS or a late-stage synthetic intermediate. This is often more efficient and is particularly valuable for complex molecules.[6]

The choice of strategy depends on the target molecule's complexity, the desired labeling pattern, and the availability of deuterated starting materials.

Protocol 1: Synthesis of a Deuterium-Labeled Choline Analogue via "Bottom-up" Approach

This protocol details the synthesis of a trimethyl-d9-choline derivative, a common motif in deuterated pharmaceuticals and metabolic tracers.[7][8][9] The key principle here is the quaternization of a deuterated amine with an appropriate alkyl halide.

Workflow Diagram: Synthesis of Trimethyl-d9-Ethanolammonium Iodide

Caption: Workflow for the synthesis of a deuterated choline analogue.

Detailed Step-by-Step Methodology:

Part A: Synthesis of Trimethylamine-d9

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine ammonium chloride-d4 (1.0 eq), paraformaldehyde (3.5 eq), and formic acid-d2 (5.0 eq).

-

Causality: The Eschweiler-Clarke reaction is a classic and efficient method for the reductive amination of ammonia to form trimethylamine. Using deuterated reagents ensures the incorporation of deuterium atoms onto the methyl groups.

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C for 8-12 hours. The reaction progress can be monitored by the cessation of gas evolution (CO2).

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully add a concentrated solution of sodium hydroxide to basify the mixture (pH > 12). This will liberate trimethylamine-d9 as a gas.

-

Causality: Basification deprotonates the trimethylamine-d9 hydrochloride salt, releasing the free amine.

-

-

Trapping the Product: Bubble the evolved trimethylamine-d9 gas through a suitable solvent (e.g., ethanol or THF) to create a solution of known concentration, or trap it in a cooled flask for direct use in the next step.

Part B: Quaternization to form Trimethyl-d9-ethanolammonium Iodide

-

Reaction Setup: In a sealed pressure tube, dissolve 2-iodoethanol (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

-

Addition of Trimethylamine-d9: Add the solution of trimethylamine-d9 (1.1 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Cool the reaction to room temperature. The product, being a salt, will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Protocol 2: Late-Stage Deuteration of a Quaternary Ammonium Salt via Hydrogen Isotope Exchange (HIE)

This protocol outlines a general method for introducing deuterium into a QAS containing N-heterocyclic moieties using an iridium catalyst. This approach is particularly useful for labeling complex drug molecules at a late stage in their synthesis.[10][11][12][13]

Workflow Diagram: Iridium-Catalyzed HIE of a Quaternary Ammonium Salt

Caption: General workflow for Iridium-catalyzed Hydrogen Isotope Exchange.

Detailed Step-by-Step Methodology:

-